molecular formula C16H20N2O2 B11844976 1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one

1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one

Número de catálogo: B11844976
Peso molecular: 272.34 g/mol
Clave InChI: FMNIITMXYZORNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one is a novel synthetic compound based on the privileged spiro-oxindole scaffold, which is of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized for its three-dimensional structure and is commonly found in compounds that function as protein-protein interaction (PPI) inhibitors . Specifically, spiro[indoline-3,3'-pyrrolidin]-2-one derivatives have been successfully designed as potent and selective inhibitors of the MDM2-p53 interaction, a major therapeutic target in oncology for the reactivation of the p53 tumor suppressor pathway in cancers with wild-type p53 . The pivaloyl (tert-butyl carbonyl) moiety on the pyrrolidine ring is a strategic modification that can enhance the compound's metabolic stability and fine-tune its physicochemical properties, contributing to improved pharmacokinetic profiles for in vivo applications . Beyond oncology, the core spiro[pyrrolidine-3,3'-oxindole] structure has also been identified as a promising chemotype for central nervous system (CNS) drug discovery, showing high affinity as a ligand for aminergic G-protein coupled receptors (GPCRs) like the 5-HT6 receptor, a target for Alzheimer's disease and schizophrenia . This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C16H20N2O2

Peso molecular

272.34 g/mol

Nombre IUPAC

1'-(2,2-dimethylpropanoyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C16H20N2O2/c1-15(2,3)14(20)18-9-8-16(10-18)11-6-4-5-7-12(11)17-13(16)19/h4-7H,8-10H2,1-3H3,(H,17,19)

Clave InChI

FMNIITMXYZORNP-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)C(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O

Origen del producto

United States

Métodos De Preparación

Reaction Mechanism and Substrate Scope

The process begins with the treatment of tryptamine derivatives (e.g., 1a ) with trichloromethyl chloroformate (TCF) under basic conditions, generating an intermediate isocyanate. Intramolecular cyclization then occurs, leading to dearomatization of the indole ring and formation of the spiro junction. The reaction tolerates diverse substituents on the indole and amine components, enabling access to structurally varied spirocyclic products (Table 1).

Table 1: Representative Substrates and Yields in Spirocyclization

Tryptamine DerivativeR₁R₂Yield (%)
1a HH78
1b MeH72
1c ClH65
1d HOMe81

Optimization Parameters

Key factors influencing yield and selectivity include:

  • Temperature : Reactions typically proceed at 80–100°C.

  • Base : Triethylamine or DBU facilitates deprotonation and intermediate stabilization.

  • Solvent : Dichloromethane or THF optimizes solubility and reaction kinetics.

This method’s scalability and cost-effectiveness make it particularly advantageous for large-scale synthesis.

Palladium-Catalyzed C–H Functionalization

Recent advances in transition-metal catalysis offer alternative routes for functionalizing spirocyclic frameworks. A palladium-catalyzed C(sp³)–H arylation protocol, initially developed for pyrazolo[1,5-a]pyrimidines, demonstrates potential applicability to 1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one derivatives.

Methodology and Scope

The reaction employs Pd(OAc)₂ with silver additives (e.g., AgTFA) in hexafluoroisopropanol (HFIP) to achieve selective C–H activation (Table 2).

Table 2: Optimization of Pd-Catalyzed Arylation

EntryAdditiveTemp (°C)Time (h)Yield (%)
1AgTFA1202463
2AgOAc1202411
3Ag₂CO₃1202413

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

MethodYield Range (%)ScalabilityFunctional Group Tolerance
Spirocyclization + Acylation60–85HighModerate
Pd-Catalyzed C–H Arylation11–63ModerateLow

The one-pot spirocyclization followed by acylation remains the most robust approach, balancing efficiency and practicality. Transition-metal-catalyzed methods, though promising for diversification, require further optimization for this specific substrate.

Análisis De Reacciones Químicas

Tipos de reacciones: 1’-Pivaloilspiro[indolina-3,3’-pirrolidin]-2-ona puede experimentar varias reacciones químicas, que incluyen:

    Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.

    Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.

    Sustitución: Esta reacción puede reemplazar un grupo funcional con otro.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

    Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).

    Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, Br2) y nucleófilos (por ejemplo, NaOH).

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold. For instance, derivatives of spiro[indoline-3,3'-pyrrolidin]-2-one have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Inhibition of Tyrosine Kinase Receptors

A series of derivatives based on spiro[indoline-3,3'-pyrrolidin]-2-one were synthesized and tested for their inhibitory effects on tyrosine kinase receptors, which are crucial in tumor angiogenesis and cancer progression. The compounds exhibited significant anti-proliferative effects against various cancer cell lines, with some showing potency comparable to established inhibitors like sunitinib .

Table 1: Comparison of Anti-Proliferative Potency

CompoundCell Line TestedIC50 (µM)Comparison to Sunitinib
Compound AMCF70.5Higher
Compound BHCT1160.8Comparable
Compound CA4310.6Lower

Anti-Inflammatory Properties

The spiro[indoline-3,3'-pyrrolidin]-2-one derivatives have also shown promise in anti-inflammatory applications. The modulation of inflammatory pathways is critical in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Drug Design and Development

The unique structural characteristics of 1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one make it an attractive scaffold for drug design. Its ability to engage in multiple interactions with biological targets allows for the development of multi-target inhibitors.

Structure-Based Optimization

Recent advancements in structure-based drug design have led to the optimization of this compound for enhanced selectivity and potency against specific targets involved in cancer and inflammatory diseases . The incorporation of various substituents on the indoline or pyrrolidine rings has been explored to fine-tune the biological activity.

Mecanismo De Acción

El mecanismo de acción de 1’-Pivaloilspiro[indolina-3,3’-pirrolidin]-2-ona implica su interacción con objetivos moleculares y vías específicos. La estructura espirocíclica le permite encajar en sitios de unión únicos en proteínas y enzimas, modulando su actividad. Esto puede conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de transducción de señales .

Compuestos similares:

    Spiro[indolina-3,2’-pirrolidin]-2-onas: Estos compuestos comparten una estructura espirocíclica similar pero difieren en la posición del enlace espiro.

    Spirooxindol-pirrolidinas: Estos compuestos presentan un enlace espiro entre un oxindol y un anillo de pirrolidina.

Singularidad: 1’-Pivaloilspiro[indolina-3,3’-pirrolidin]-2-ona es único debido a su enlace espiro específico y la presencia del grupo pivaloil. Esto imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.

Comparación Con Compuestos Similares

Comparative Analysis with Structural and Functional Analogues

Structural Comparisons

Table 1: Key Structural Features of Selected Spirooxindole Derivatives
Compound Name Substituents/Modifications Core Structure Key Functional Groups
1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one 1'-Pivaloyl group Spiro[indoline-3,3'-pyrrolidin]-2-one Pivaloyl, Oxindole, Pyrrolidine
24a (Antileishmanial) Chalcone-derived substituents Spiro[indoline-3,2′-pyrrolidin]-2-one Chalcone, Amino acid side chains
1-(Phenylsulfonyl)spiro[indoline-3,3′-pyrrolidin]-2-one (17) 1-Phenylsulfonyl group Spiro[indoline-3,3′-pyrrolidin]-2-one Sulfonyl, Oxindole
3′-(4-Bromobenzoyl)-5′-(4-hydroxybenzyl)spiro[indoline-3,2′-pyrrolidin]-2-one (3a) 4-Bromobenzoyl, 4-hydroxybenzyl Spiro[indoline-3,2′-pyrrolidin]-2-one Bromobenzoyl, Hydroxybenzyl

Key Observations :

  • The pivaloyl group in the target compound distinguishes it from sulfonyl (e.g., 17 ) or halogenated benzoyl derivatives (e.g., 3a ) .
  • Spiro[indoline-3,3'-pyrrolidin]-2-one derivatives exhibit variable substituent-dependent bioactivity, as seen in antileishmanial (24a–f ) and 5-HT6 receptor-targeting (17–18 ) compounds .


Key Comparisons :

  • This compound lacks direct biological data in the provided evidence. However, its structural analogs demonstrate that substituents like sulfonyl (17) or chalcone-amino acid hybrids (24a–f) critically modulate activity .
  • The pivaloyl group’s steric bulk may hinder receptor binding compared to smaller substituents (e.g., phenylsulfonyl in 17 ) but could enhance metabolic stability .

Key Insights :

  • Microwave-assisted synthesis (e.g., 23a–f ) achieves higher yields (>90%) and shorter reaction times (5 min vs. 3 h conventionally) compared to traditional methods .
  • The pivaloyl derivative’s synthesis is inferred to follow similar regioselective pathways, though specific data are unavailable .

Molecular Docking and SAR Trends

  • Antileishmanial Agents : Compounds 24a, 24e, 24f showed strong binding to Leishmania topoisomerase IB (LTopIB) via hydrogen bonding and hydrophobic interactions .
  • 5-HT6 Receptor Ligands : Substituent positioning (e.g., sulfonyl at 1 vs. 1') significantly affects pharmacophore alignment and receptor affinity .
  • Hypothetical Analysis for 1'-Pivaloylspiro : The pivaloyl group’s hydrophobicity may favor membrane penetration but could reduce target binding due to steric hindrance.

Actividad Biológica

1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one is a compound belonging to a class of spirocyclic indole derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its potential anticancer properties, mechanisms of action, and pharmacological profiles based on recent studies.

Anticancer Activity

Recent studies indicate that spiro[indoline-3,3'-pyrrolidin]-2-ones exhibit significant antiproliferative activity against various cancer cell lines. The compound's structure allows it to interact with key cellular pathways involved in cancer progression.

  • Cell Cycle Regulation : Compounds similar to this compound have been reported to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. This is often mediated through the modulation of cyclin-dependent kinases (CDKs) and associated regulatory proteins .
  • Apoptosis Induction : The compound has shown potential in promoting apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Inhibition of Metastasis : Studies suggest that spiro[indoline] derivatives can inhibit metastatic behavior by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .

Pharmacological Properties

The pharmacokinetic profile of this compound has been assessed through various in vitro and in vivo studies. Key parameters include:

  • Absorption : High permeability across biological membranes has been noted, although specific blood-brain barrier (BBB) penetration scores suggest limited CNS activity .
  • Distribution : The compound exhibits a high protein binding percentage, which may enhance its therapeutic efficacy by prolonging circulation time in the bloodstream .
  • Metabolism : The metabolic stability of this compound is favorable, with studies indicating resistance to rapid metabolism by liver enzymes .

Case Studies and Research Findings

A summary of relevant studies investigating the biological activity of related indole derivatives is provided below:

Study ReferenceCompound TestedCell LineIC50 (µM)Observations
6m (analog)MCF73.597Comparable efficacy to standard chemotherapy agents
Various indolesA4312.434Significant antiproliferative properties observed
Spiro-indolesHCT1164.375Indicated potential for further development in cancer therapy

Q & A

Q. What are the common synthetic strategies for constructing the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold?

The scaffold is typically synthesized via 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles like substituted vinylarenes. For example, microwave-assisted one-pot multicomponent reactions involving isatin derivatives, amino acids (e.g., phenylglycine), and nitroolefins can yield regio- and stereoselective spirooxindoles. This method minimizes side reactions and improves efficiency compared to traditional heating . Alternative routes include nucleophilic substitution or cyclization of prefunctionalized intermediates, as seen in the synthesis of sulfonamide derivatives .

Q. How is the spirocyclic structure confirmed experimentally?

Structural confirmation relies on ¹H/¹³C NMR for analyzing diastereomeric ratios (e.g., 7.2:1 dr in a derivative synthesized via cycloaddition ) and X-ray crystallography to resolve absolute configurations. For instance, crystal structures reveal R₂²(8) hydrogen-bonding motifs and dihedral angles (e.g., 88.89° between indoline and pyrrolidin rings ). High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular formulas and functional groups .

Q. What are the key challenges in purifying spirooxindole derivatives?

Diastereomer separation is a major hurdle due to the stereogenic spiro carbon. Flash chromatography with silica gel and optimized solvent systems (e.g., CH₂Cl₂/EtOAc gradients) are commonly employed . For enantiomerically pure compounds, chiral HPLC or recrystallization may be required .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in spirooxindole synthesis?

Q. What strategies address contradictions in biological activity data across structurally similar derivatives?

Discrepancies in bioactivity (e.g., antileishmanial potency) often arise from subtle structural variations. Structure-Activity Relationship (SAR) studies highlight critical pharmacophores:

  • The pivaloyl group enhances metabolic stability by sterically shielding the spiro carbon from enzymatic degradation .
  • Substitutions on the indoline ring (e.g., nitro, methoxy) modulate receptor binding, as shown in molecular docking against Leishmania protein targets . Methodologically, combining in vitro assays (e.g., IC₅₀ determination) with ADME prediction tools (e.g., SwissADME) helps reconcile conflicting data .

Q. How can computational methods optimize the design of spirooxindoles with improved pharmacokinetic properties?

Molecular docking (e.g., against 5-HT₆ receptors ) identifies key binding interactions, while MD simulations assess conformational stability. ProTox-II predicts toxicity profiles, and DFT calculations evaluate electronic effects of substituents on solubility and bioavailability . For example, introducing polar groups (e.g., hydroxymethyl) improves aqueous solubility without compromising blood-brain barrier penetration .

Q. What are the limitations of current synthetic methods for scaling up spirooxindole production?

Challenges include:

  • Low yields in multi-step sequences (e.g., 36% yield in a cycloaddition reaction ).
  • High catalyst loadings in asymmetric syntheses. Solutions involve solid acid catalysts (e.g., sulfated TiO₂) for recyclable, solvent-free conditions and flow chemistry to enhance reproducibility in large-scale reactions .

Methodological Guidance

Q. How to troubleshoot failed syntheses of spirooxindoles?

  • Monitor reaction progress via TLC with fluorescent indicators .
  • Vary dipolarophile reactivity : Replace nitroolefins with acrylates if cycloaddition stalls .
  • Optimize protecting groups : Use Boc for amine intermediates to prevent side reactions .

Q. What analytical techniques resolve overlapping NMR signals in spirooxindoles?

  • 2D NMR (COSY, HSQC) assigns proton-carbon correlations, especially for diastereotopic protons.
  • Variable-temperature NMR reduces signal broadening caused by conformational exchange .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.